molecular formula C9H8BrNO B1372963 2-[4-(Bromomethyl)phenoxy]acetonitrile CAS No. 1092078-26-6

2-[4-(Bromomethyl)phenoxy]acetonitrile

Cat. No.: B1372963
CAS No.: 1092078-26-6
M. Wt: 226.07 g/mol
InChI Key: OPXUFAFXIWROQU-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenoxy]acetonitrile is an organic compound with the molecular formula C9H8BrNO. It is characterized by a bromomethyl group attached to a phenoxyacetonitrile structure. This compound is often used in organic synthesis and research due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenoxy]acetonitrile typically involves the reaction of 4-(bromomethyl)phenol with acetonitrile in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Base: Potassium carbonate or sodium hydroxide.

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenoxy]acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones or other oxidized products.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Substituted phenoxyacetonitriles with various functional groups.

    Oxidation: Phenoxyquinones or other oxidized derivatives.

    Reduction: Phenoxyethylamines or related amines.

Scientific Research Applications

2-[4-(Bromomethyl)phenoxy]acetonitrile is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenoxy]acetonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The nitrile group can participate in reduction reactions, leading to the formation of primary amines, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzonitrile
  • 4-(Bromomethyl)phenol
  • 4-(Bromomethyl)phenoxyacetic acid

Uniqueness

2-[4-(Bromomethyl)phenoxy]acetonitrile is unique due to the presence of both a bromomethyl group and a nitrile group, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[4-(bromomethyl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXUFAFXIWROQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092078-26-6
Record name 2-[4-(bromomethyl)phenoxy]acetonitrile
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